ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole core substituted with an ethyl ester group at the 2-position and a 3,4,5-trimethoxyphenyl carbonylamino group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced by esterification of the carboxylic acid group at the 2-position of the indole core using ethanol and a suitable acid catalyst.
Attachment of the 3,4,5-Trimethoxyphenyl Carbonylamino Group: This step involves the reaction of the indole core with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H22N2O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-29-21(25)18-17(13-8-6-7-9-14(13)22-18)23-20(24)12-10-15(26-2)19(28-4)16(11-12)27-3/h6-11,22H,5H2,1-4H3,(H,23,24) |
InChI Key |
LSCJSODBYCYVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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